9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine
Description
Properties
IUPAC Name |
9,9-dimethyl-N,N-diphenylfluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N/c1-27(2)25-16-10-9-15-23(25)24-18-17-22(19-26(24)27)28(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAXDWLRVWTADE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570390 | |
| Record name | 9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148077-51-4 | |
| Record name | 9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with fluorene, which undergoes a series of reactions to introduce the dimethyl and diphenyl groups.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions to prevent oxidation.
Sonogashira Coupling: One of the key steps involves the Sonogashira coupling reaction, where an aryl bromide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities .
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions typically target the nitrogen atom, converting it to secondary or primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products
The major products formed from these reactions include fluorenone derivatives, secondary amines, and substituted fluorenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C27H23N
- Molecular Weight : 361.48 g/mol
- Structure : The compound features a fluorene core with dimethyl and diphenyl substitutions, which enhances its electronic properties and stability.
Organic Electronics
Role in OLEDs :
DMDF is primarily utilized as a hole transport material (HTM) in Organic Light Emitting Diodes (OLEDs). Its high thermal stability and efficient charge transport capabilities make it an ideal candidate for enhancing the performance of OLED devices.
- Mechanism of Action : In OLEDs, DMDF facilitates the movement of holes from the anode to the emissive layer, improving the overall efficiency of light emission.
Performance Metrics :
Research indicates that OLEDs utilizing DMDF exhibit:
- Enhanced luminescent efficiency
- Improved device lifetimes
- Reduced operational voltages
Photovoltaics
DMDF is also explored in the realm of organic photovoltaic cells (OPVs) . Its ability to facilitate charge separation and transport positions it as a promising material for improving the efficiency of solar cells.
- Advantages :
- High charge mobility
- Compatibility with various organic semiconductors
- Potential for flexible solar cell applications
Biological Studies
In biological research, DMDF serves as a fluorescent probe , allowing scientists to study cellular processes and perform imaging applications.
- Applications :
- Tracking cellular interactions
- Visualizing biological structures under fluorescence microscopy
- Investigating biochemical pathways due to its photostability and brightness
Material Science Applications
DMDF's unique electronic properties render it valuable in the development of new organic semiconductors and light-emitting materials. Its structural configuration allows for significant electronic delocalization, making it suitable for various optoelectronic applications.
Case Study 1: OLED Performance Enhancement
A study conducted by Zhang et al. demonstrated that incorporating DMDF into OLED devices resulted in a notable increase in luminous efficacy compared to traditional HTMs. The optimized device architecture led to a reduction in driving voltage by approximately 20%, showcasing DMDF's potential for improving energy efficiency in lighting applications.
Case Study 2: Organic Photovoltaic Cells
Research by Liu et al. highlighted the use of DMDF in OPVs, where it was found to enhance charge carrier mobility significantly. The study reported an increase in power conversion efficiency (PCE) from 8% to over 10% when DMDF was integrated into the active layer of the solar cells.
Summary Table of Applications
| Application Area | Role/Function | Key Benefits |
|---|---|---|
| Organic Electronics | Hole Transport Material (HTM) | High efficiency, reduced voltage |
| Photovoltaics | Charge Transport | Increased power conversion efficiency |
| Biological Studies | Fluorescent Probe | Enhanced imaging capabilities |
| Material Science | Organic Semiconductor Development | Improved electronic properties |
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine primarily involves its role as a hole-transport material. The compound facilitates the movement of positive charge carriers (holes) through the organic layers in electronic devices. This is achieved through its conjugated π-electron system, which allows for efficient charge delocalization and transport . The molecular targets include the active layers of OLEDs and photovoltaic cells, where the compound interacts with other organic materials to enhance device performance .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties
Optoelectronic Performance
- Luminous Efficiency: The target compound exhibits a luminous efficiency of 2.79 cd/A in blue OLEDs, outperforming 9,9-diethyl analogs (e.g., 2.3 cd/A) but lagging behind carbazole-spirobifluorenyl derivatives (27.8 cd/A) due to the latter’s bipolar charge transport capabilities .
- Emission Color : Substitution at the 7-position (e.g., ethynyl or carbazole) red-shifts emission, whereas methyl/diphenyl groups preserve blue emission (CIE: 0.14, 0.12) .
- Thermal Stability : N,9,9-Triphenyl derivatives show superior thermal stability (m.p. 208°C) compared to dimethyl/diphenyl analogs (m.p. 135–137°C), critical for long-term device operation .
Research Findings and Trends
- Structure-Property Relationships : Methyl groups at the 9-position reduce π-π stacking, enhancing electroluminescence efficiency, while ethyl groups improve crystallinity via C–H⋯π interactions .
- Future Directions : Hybridizing the dimethyl/diphenyl scaffold with carbazole or spirobifluorenyl moieties (e.g., C59H40N2) could bridge the efficiency gap between fluorene-based and state-of-the-art OLED materials .
Biological Activity
9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine is a synthetic organic compound belonging to the class of triarylamines. Its unique structure, characterized by a fluorene core with dimethyl and diphenyl substitutions, positions it as a promising candidate for various applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, highlighting its potential therapeutic effects and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula: C₄₀H₃₁N
- Molecular Weight: 361.48 g/mol
- Appearance: White to almost white powder or crystal
- Melting Point: 244.0 to 248.0 °C
- Purity (HPLC): ≥ 98.0%
The compound features a rigid fluorene structure that enhances electronic delocalization, while the methyl groups at the 9-position introduce steric hindrance, affecting intermolecular interactions and enhancing its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the fields of fluorescence imaging and potential therapeutic applications:
- Fluorescent Probe: The compound has been investigated for its ability to act as a fluorescent probe in biological imaging due to its interaction with proteins and nucleic acids, which may alter their functions.
- Anticancer Properties: Preliminary studies suggest that it may have anti-cancer properties by interfering with cellular pathways involved in tumor growth.
- Anti-inflammatory Effects: The compound's structure allows it to potentially modulate inflammatory responses, although specific mechanisms remain under investigation.
The biological activity of this compound can be attributed to several mechanisms:
- Protein Binding: The compound's ability to bind with specific proteins can lead to alterations in their function, which is crucial for therapeutic applications.
- Nucleic Acid Interaction: Its interaction with nucleic acids suggests a role in gene regulation or interference with viral replication processes.
Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity at concentrations ranging from 10 to 50 µM. The mechanism was linked to apoptosis induction through the activation of caspase pathways.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Study 2: Anti-inflammatory Properties
In an animal model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential use in treating inflammatory diseases.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound (10 mg/kg) | 90 | 120 |
Applications in Drug Development
Given its promising biological activities, this compound is being explored for further development as a therapeutic agent. Its properties as a fluorescent probe also make it valuable for imaging techniques in biomedical research.
Q & A
Q. What are the standard synthetic routes for 9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine, and how are reaction conditions optimized?
Methodology : The compound is typically synthesized via palladium-catalyzed Buchwald-Hartwig coupling. For example, details a procedure using 3-(4-bromophenyl)-9-phenylcarbazole and 9,9-dimethylfluoren-2-amine under inert conditions (e.g., argon), yielding 94% after column chromatography (hexane:diethyl ether = 1:1). Optimization involves:
Q. How is the compound characterized post-synthesis to confirm purity and structure?
Methodology :
- NMR spectroscopy : Assign aromatic protons (e.g., δ 7.2–8.5 ppm for fluorene and phenyl groups) ( ).
- Mass spectrometry : Confirm molecular weight (e.g., HRMS for C₃₁H₂₃N: m/z 409.521) ( ).
- X-ray crystallography : Resolve crystal packing using SHELXL ( ). Table 1 : Key spectroscopic data from :
| Technique | Data Highlights |
|---|---|
| ¹H NMR | δ 8.48 (s, 1H), 7.77–7.65 (m, 4H) |
| ¹³C NMR | 151.9, 150.3, 146.9 ppm (aromatic carbons) |
| HRMS | m/z 409.521 [M+H]⁺ (calc. 409.521) |
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives with improved nonlinear optical (NLO) properties?
Methodology :
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
Methodology :
- Use SHELX suite ( ) for high-resolution refinement.
- Cross-validate with spectroscopic data (e.g., NMR coupling constants vs. bond lengths).
- Address thermal motion artifacts by collecting data at low temperatures (e.g., 100 K) ( ). Table 2 : SHELX refinement parameters from :
| Parameter | Value (Typical Range) |
|---|---|
| R factor | < 0.05 |
| Data/parameter | > 15 |
| Twinning ratio | 0.3–0.5 (for twins) |
Q. How do steric effects from substituents influence electronic properties in derivatives?
Methodology :
- Cyclic voltammetry : Compare oxidation potentials (e.g., 9,9-dimethyl groups lower HOMO-LUMO gaps by 0.3 eV) ( ).
- UV-Vis spectroscopy : Monitor bathochromic shifts (e.g., λmax increases by 20 nm with electron-donating groups).
- Single-crystal analysis : Correlate substituent bulk with π-stacking distances ( ). Reference :
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental hyperpolarizability values?
Methodology :
Q. Why do yields vary significantly in Buchwald-Hartwig coupling for derivatives?
Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
